1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C18H14ClNO2 |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)ethyl isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c1-12(15-8-4-5-9-16(15)19)22-18(21)17-10-13-6-2-3-7-14(13)11-20-17/h2-12H,1H3 |
InChI Key |
QZOAFGLUOGEIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)OC(=O)C2=CC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Domino Reactions
A practical and efficient method for preparing isoquinoline-3-carboxylates involves domino reactions starting from phthalaldehyde derivatives and appropriate nucleophiles. For example, a one-pot synthesis reported by Ameurmeziane et al. uses phthalaldehyde and imidate derivatives to form 1,2-dihydro isoquinoline-3-carboxylates, which can be further dehydrogenated to the fully aromatic isoquinoline-3-carboxylate esters. This method is advantageous due to its operational simplicity and good yields.
Pommeranz–Fritsch Cyclization
The classical Pommeranz–Fritsch cyclization remains a foundational approach to construct the isoquinoline ring. This involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization to yield isoquinoline-3-carboxylates. Subsequent functionalization can introduce the ester group at the 3-position.
Alternative Synthetic Routes and Mechanistic Insights
Acid-Promoted Imide Formation
Studies on aromatic carboxylic acids reacting with isocyanates under triflic acid promotion have shown efficient formation of imide derivatives. While this is a different functional group transformation, the methodology highlights the utility of strong acid promoters in facilitating complex organic transformations that could be adapted for related isoquinoline carboxylate derivatives.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Pommeranz–Fritsch Cyclization | Benzaldehyde derivatives, aminoacetaldehyde diethyl acetal, acid catalyst | Cyclization | Well-established, direct isoquinoline formation | Multi-step, moderate yields |
| One-Pot Domino Reaction | Phthalaldehyde, imidate derivatives | Domino cyclization | Operational simplicity, good yields | Requires specific substrates |
| Suzuki Cross-Coupling | 2-chlorophenylboronic acid, methyl-1-bromoisoquinoline-3-carboxylate, Pd catalyst | Cross-coupling | High selectivity, functional group tolerance | Requires halogenated intermediate |
| Cascade Imination-Decarboxylative Coupling | Pd catalyst, amino-thiophene carboxylates, aldehydes | Coupling and cyclization | Potential for complex substitution patterns | Less explored for target compound |
| Acid-Promoted Imide Formation | Aromatic carboxylic acids, isocyanates, triflic acid | Acid-catalyzed coupling | Efficient imide formation | Specific to imide products |
Research Findings and Practical Considerations
The Suzuki cross-coupling method is currently the most reliable and scalable approach for introducing the 2-chlorophenyl substituent at the 1-position of isoquinoline-3-carboxylates, with palladium catalysts providing good yields and selectivity.
One-pot domino reactions and classical cyclizations provide efficient access to the isoquinoline-3-carboxylate core, which is a crucial intermediate for further functionalization.
The choice of esterification conditions affects the purity and yield of the final ethyl ester product; mild acidic or basic catalysis in ethanol is preferred to avoid side reactions.
Emerging methods such as cascade imination-decarboxylative coupling offer innovative routes but require further optimization for this specific compound.
Chemical Reactions Analysis
Electrochemical Reduction
The isoquinoline core undergoes electrochemical reduction in voltammetric studies:
-
Carboxylic acid groups and aromatic systems are reduced at potentials between -0.8 V to -1.2 V (vs. Ag/AgCl).
-
Mechanism involves sequential electron transfers, forming radical intermediates .
Copper-Catalyzed Oxidation
In the presence of CuBr₂ and strong bases (NaOEt/NaOMe), the compound participates in oxidative aromatization :
| Condition | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Aromatization at 25°C | CuBr₂ | DBU/NaOEt | DMSO | 95 |
| Alternative catalysts | CuCl₂ | DBU/NaOEt | DMSO | 92 |
This reaction converts tetrahydroisoquinoline intermediates to fully aromatic systems .
Ester Hydrolysis
The ethyl ester undergoes alkaline hydrolysis to yield the free carboxylic acid:
-
Conditions : NaOH (2M), ethanol/water (1:1), reflux for 6h .
-
Product : 1-(2-Chlorophenyl)isoquinoline-3-carboxylic acid (confirmed by IR loss of ester C=O at 1700 cm⁻¹ and new -OH stretch at 2500–3000 cm⁻¹) .
Cycloaddition Reactions
The isoquinoline core participates in [3+2] cycloadditions with azomethine ylides:
-
Product : Fused pyrrolo[2,1-a]isoquinoline derivatives (e.g., tricyclic compound 3 with X-ray-confirmed structure) .
Mechanistic Insights
-
Suzuki Coupling : Pd⁰/Pdᴵᴵ redox cycles facilitate C–C bond formation between isoquinoline bromide and arylboronic acids .
-
Oxidative Aromatization : CuBr₂ mediates electron transfer, while strong bases deprotonate intermediates to drive aromatization .
Analytical and Spectral Data
Scientific Research Applications
Chemical Properties and Structure
1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate has the molecular formula and is characterized by its unique isoquinoline structure, which contributes to its biological activities. Its properties make it suitable for various applications, particularly in pharmaceuticals and cosmetics.
Antimicrobial Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. Studies have shown that 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Potential
Isoquinoline derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This potential is particularly relevant in the development of targeted cancer therapies.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of isoquinoline derivatives have shown promise in treating neurodegenerative diseases. The compound may exert protective effects against oxidative stress-induced neuronal damage, highlighting its potential in managing conditions like Alzheimer's disease .
Skin Care Formulations
The compound has been explored for its efficacy in cosmetic formulations, particularly in skin care products. Its properties may enhance skin hydration and provide antioxidant benefits, making it suitable for anti-aging products .
Stability and Efficacy Testing
Research into the formulation stability of products containing 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate has demonstrated its compatibility with various excipients. Studies indicate that formulations maintain their efficacy over time, which is crucial for consumer safety and product performance .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against Staphylococcus aureus | Showed significant inhibition at low concentrations |
| Anticancer Research | Tested on breast cancer cell lines | Induced apoptosis and inhibited cell proliferation |
| Neuroprotective Study | Assessed in models of oxidative stress | Reduced neuronal cell death and improved cell viability |
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
- Structure: This dihydroisoquinoline derivative includes 6,7-dimethoxy and 3-methyl groups, reducing aromaticity compared to the fully aromatic isoquinoline core in the target compound.
- Synthesis: Prepared via the Bischler–Napieralski reaction, a method common for isoquinoline derivatives .
Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate
- Structure: Features a dihydroquinoline core with a 4-oxo group, a 2,4-dichlorobenzyl substituent, and a trifluoromethyl group.
- Properties : The oxo group increases polarity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The dichlorobenzyl moiety may improve binding to hydrophobic enzyme pockets .
Ethyl 1-(2,4-dichlorophenyl)-5-phenylpyrazole-3-carboxylate
- Structure : A pyrazole derivative with two chlorine atoms and a phenyl group.
- However, the dichlorophenyl group increases lipophilicity, favoring agrochemical applications (e.g., as a pesticide) .
Functional Group Modifications
1-(2-Chlorophenyl)isoquinoline-3-carboxylic Acid
- Structure : The free carboxylic acid analog of the target compound.
- Properties : Higher polarity due to the carboxylic acid group, reducing membrane permeability but enhancing target binding via ionic interactions. The ethyl ester in the target compound acts as a prodrug, improving absorption .
1-(2-Chlorophenyl)-N-(1-methylpropyl)isoquinoline-3-carboxamide
- Structure : Replaces the ester group with a carboxamide.
- Greater metabolic stability compared to esters, which are prone to hydrolysis .
Data Table: Key Properties of Selected Compounds
Biological Activity
1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate, also known as ethyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate, is a compound belonging to the isoquinoline class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Isoquinoline Derivatives
Isoquinoline derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 2-chlorophenyl group in 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate is believed to enhance its chemical reactivity and biological efficacy compared to other isoquinoline derivatives.
Biological Activities
1. Anticancer Activity:
Research indicates that isoquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound was shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. The compound displayed an IC50 value of approximately 2.76 µM in HepG2 liver carcinoma cells, highlighting its potential as an anticancer agent .
2. Antimicrobial Properties:
The compound has been studied for its antimicrobial effects, particularly against Mycobacterium tuberculosis. In vitro assays demonstrated that various isoquinoline derivatives possess minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL against H37Rv strains of tuberculosis . The structural modifications in these compounds are critical in determining their bioactivity against resistant strains.
3. Anti-inflammatory Effects:
In studies involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, isoquinoline derivatives were found to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The IC50 values for these compounds ranged from 20 to 40 µM, indicating their potential in managing inflammatory conditions .
The biological activity of 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation: Binding to receptors such as the peripheral benzodiazepine receptor (PBR) has been observed to alter mitochondrial functions and promote apoptosis in cancer cells .
- Gene Expression Regulation: Studies have shown that certain isoquinoline derivatives can modulate gene expression related to cell cycle regulation and apoptosis .
Table 1: Biological Activity Summary of Isoquinoline Derivatives
| Activity Type | Compound | IC50/Effective Concentration | Target/Mechanism |
|---|---|---|---|
| Anticancer | Ethyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate | 2.76 µM (HepG2) | VEGFR-2 inhibition |
| Antimicrobial | Various isoquinoline derivatives | 8–128 µg/mL | Mycobacterium tuberculosis |
| Anti-inflammatory | Isoquinoline derivatives | 20–40 µM | IL-6 and TNF-α suppression |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a series of quinoline derivatives similar to 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate. These compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .
Case Study 2: Anti-inflammatory Mechanism
In another study focused on neuroinflammation, isoquinoline derivatives were tested for their ability to inhibit LPS-induced inflammation in BV2 cells. The results indicated that these compounds effectively reduced inflammatory mediator levels through the modulation of NF-κB signaling pathways .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-chlorophenyl)ethyl isoquinoline-3-carboxylate?
The compound can be synthesized via Suzuki cross-coupling between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate, as demonstrated in antitumor compound research. This method offers robustness and compatibility with combinatorial approaches for generating structural analogs. Alternative routes include phenylethylamine or amphetamine-derived pathways, though these may require optimization for yield and purity .
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M + H]+ ions) and 13C NMR for backbone verification. For example, δ = 167.6 ppm (ester carbonyl) and aromatic signals between 125–140 ppm are indicative of the isoquinoline core. Cross-reference with published spectral data from similar esters (e.g., methyl 4-phenyl-1-[1-(pyrazin-2-yl)ethyl]isoquinoline-3-carboxylate) .
Q. What crystallographic tools are essential for resolving structural ambiguities?
Employ SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation of crystal structures. These tools are critical for validating bond lengths, angles, and torsion angles, especially when high-resolution X-ray data or twinned crystals are involved .
Advanced Research Questions
Q. How can researchers address contradictions in synthetic yield data for Suzuki cross-coupling routes?
Systematically evaluate reaction conditions: (i) Catalyst loading (Pd(PPh3)4 vs. PdCl2(dppf)), (ii) Solvent polarity (THF vs. DMF), and (iii) Boronic acid stoichiometry. Contradictions in yields (e.g., 27% vs. >50%) often arise from competing side reactions or incomplete coupling, which can be mitigated by monitoring intermediates via TLC or LC-MS .
Q. What pharmacological screening strategies are applicable for this compound?
Prioritize assays targeting the peripheral benzodiazepine receptor (PBR), given structural similarities to PK 11195, a known PBR ligand. Use radioligand displacement assays (e.g., [3H]PK 11195 binding in mitochondrial membranes) to evaluate affinity. Follow up with cytotoxicity studies in cancer cell lines (e.g., glioblastoma U87MG) to assess antitumor potential .
Q. How can structural dynamics influence biological activity?
Perform molecular docking simulations to probe interactions between the chlorophenyl moiety and hydrophobic pockets in target proteins. Complement with dynamic NMR studies to assess conformational flexibility of the ethyl ester group, which may impact binding kinetics .
Q. What analytical methods ensure batch-to-batch consistency in purity?
Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify impurities. Cross-validate using reference standards for common byproducts (e.g., deschloro derivatives) as outlined in pharmaceutical guidelines. Avoid reliance on non-validated commercial sources for standards .
Data Interpretation & Best Practices
Q. How should researchers validate crystallographic data for publication?
Adhere to IUCr standards using PLATON/CHECKCIF to flag ADDs (alert level A/B). Address outliers in displacement parameters or R-factors by re-refining datasets in SHELXL. Publish CIF files with full anisotropic thermal parameters and hydrogen bonding tables .
Q. What strategies resolve discrepancies in pharmacological data across studies?
Normalize assay conditions: (i) Use identical cell lines/passage numbers, (ii) Standardize ligand concentrations (e.g., 10 nM [3H]PK 11195), and (iii) Include positive controls (e.g., unlabeled PK 11195 for nonspecific binding). Discrepancies in IC50 values often stem from membrane preparation variability or receptor density differences .
Tables for Key Data
Table 1: NMR Shifts for Core Functional Groups
| Functional Group | 13C NMR δ (ppm) | Reference |
|---|---|---|
| Isoquinoline C-3 | 167.6 | |
| Ester (COOEt) | 140.6–127.3 | |
| 2-Chlorophenyl (C-Cl) | 135.4–125.1 |
Table 2: Crystallographic Validation Metrics
| Parameter | Acceptable Range | Tool |
|---|---|---|
| R-factor (R1) | < 0.05 | SHELXL |
| Bond length RMSD | < 0.02 Å | ORTEP-3 |
| ADDs (PLATON) | 0–2 alerts | CHECKCIF |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
